molecular formula C14H12BrNO5S B15282440 4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid

4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B15282440
M. Wt: 386.22 g/mol
InChI Key: MAJISEXJYQDKHZ-UHFFFAOYSA-N
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Description

4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group

Preparation Methods

The synthesis of 4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methoxyphenol to obtain 4-bromo-2-methoxyphenol. This intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to form 4-bromo-2-methoxyphenylsulfonyl chloride. Finally, this compound is reacted with 4-aminobenzoic acid under suitable conditions to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects.

Comparison with Similar Compounds

Similar compounds to 4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid include:

    4-Bromo-2-methoxyphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    4-Bromo-2-methylbenzoic acid: An intermediate in organic synthesis with similar structural features.

    4-Bromo-2-methoxyphenol: A precursor in the synthesis of various organic compounds.

Properties

Molecular Formula

C14H12BrNO5S

Molecular Weight

386.22 g/mol

IUPAC Name

4-[(4-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H12BrNO5S/c1-21-12-8-10(15)4-7-13(12)22(19,20)16-11-5-2-9(3-6-11)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

MAJISEXJYQDKHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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